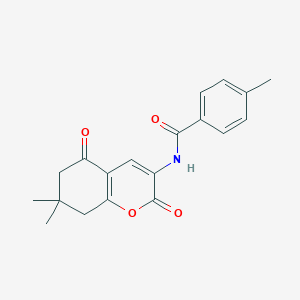
N-(2-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide, also known as CP 47,497, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the early 1990s by Pfizer as part of their research into the endocannabinoid system. Since then, CP 47,497 has been used in a variety of studies to investigate the mechanism of action of cannabinoids, as well as their biochemical and physiological effects.
Wirkmechanismus
N-(2-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide 47,497 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors with high affinity, leading to a range of effects on the body. These effects include the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the activation of potassium channels.
Biochemical and Physiological Effects
This compound 47,497 has been shown to have a range of biochemical and physiological effects on the body. These include the modulation of pain perception, the regulation of appetite and metabolism, and the modulation of immune function. It has also been shown to have neuroprotective effects, particularly in the context of ischemic injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide 47,497 in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise control over the effects of cannabinoids on the body. However, one limitation of using this compound 47,497 is its potential for off-target effects, particularly at high doses.
Zukünftige Richtungen
There are several areas in which future research with N-(2-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide 47,497 could be focused. One area of interest is the development of more selective agonists and antagonists of the cannabinoid receptors, which could be used to investigate the specific roles of these receptors in the body. Another area of interest is the investigation of the effects of cannabinoids on the gut microbiome, which has been shown to play an important role in a range of physiological processes. Finally, there is potential for the development of novel therapeutic agents based on the structure of this compound 47,497, particularly in the context of neuroprotection and pain management.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide 47,497 has been used extensively in scientific research to investigate the endocannabinoid system and the effects of cannabinoids on the body. It has been used to study the binding affinity and selectivity of cannabinoid receptors, as well as the effects of cannabinoids on neurotransmitter release, ion channels, and signal transduction pathways.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-13-5-1-2-6-14(13)19-17(20)10-9-12-11-21-15-7-3-4-8-16(15)22-12/h1-8,12H,9-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNHXCGUUUHVBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-ethyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4172059.png)
![methyl 4-chloro-3-({N-[(dimethylamino)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B4172065.png)
![3-bromo-4-ethoxy-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B4172073.png)
![N-(3,5-dimethylphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4172075.png)

![1-(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)ethanone dihydrochloride](/img/structure/B4172077.png)
![2-{5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4172095.png)

amino]benzamide](/img/structure/B4172099.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4172106.png)
![N-(2-ethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B4172113.png)
![2-{[(3-nitrophenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4172116.png)
![N-(2,5-dimethylphenyl)-2-(2-methoxy-4-{[(4-phenoxyphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4172119.png)

